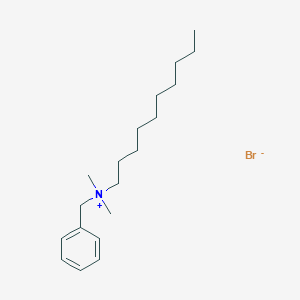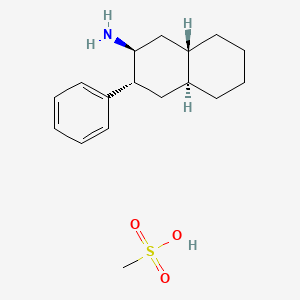
5-Methylselenophene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylselenophene-2-carbonyl chloride is an organoselenium compound that features a selenophene ring substituted with a methyl group at the 5-position and a carbonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylselenophene-2-carbonyl chloride typically involves the following steps:
Formation of 5-Methylselenophene: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Carbonyl Chloride Group: The 2-position of the selenophene ring is functionalized with a carbonyl chloride group using reagents such as oxalyl chloride or thionyl chloride in the presence of a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-Methylselenophene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The selenophene ring can undergo oxidation to form selenoxides or reduction to form selenides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
5-Methylselenophene-2-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of selenium-containing polymers and materials with unique electronic properties.
Biological Studies: Investigated for its role in biological systems and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Methylselenophene-2-carbonyl chloride involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The selenophene ring can participate in redox reactions, influencing the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Selenophene-2-carbonyl chloride: Lacks the methyl group at the 5-position.
5-Methylthiophene-2-carbonyl chloride: Contains sulfur instead of selenium.
2-Chloroselenophene: Lacks the carbonyl chloride group.
Uniqueness
5-Methylselenophene-2-carbonyl chloride is unique due to the presence of both the methyl group and the carbonyl chloride group on the selenophene ring
Properties
CAS No. |
30468-07-6 |
|---|---|
Molecular Formula |
C6H5ClOSe |
Molecular Weight |
207.53 g/mol |
IUPAC Name |
5-methylselenophene-2-carbonyl chloride |
InChI |
InChI=1S/C6H5ClOSe/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 |
InChI Key |
STCLJEYGLUQGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C([Se]1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



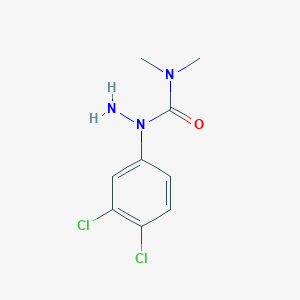
![Carbamic acid, [1-[(butylamino)carbonyl]-1H-benzimidazol-2-yl]-](/img/structure/B14681278.png)
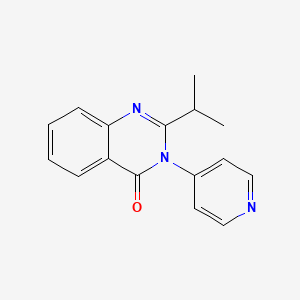
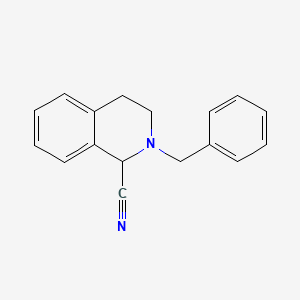


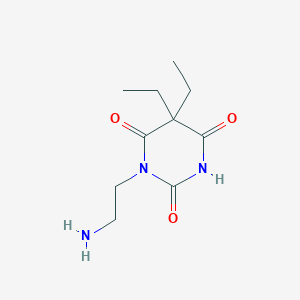
![Pyrimido[5,4-e][1,2,4]triazine-5,7-diamine](/img/structure/B14681331.png)
![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)

